molecular formula C20H31N3O B6023694 N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-methylphenyl)acetamide

N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-methylphenyl)acetamide

Cat. No. B6023694
M. Wt: 329.5 g/mol
InChI Key: FVCVLNZMBUXOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-methylphenyl)acetamide, commonly known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the class of indazole carboxamide derivatives. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. MAB-CHMINACA has gained significant attention in recent years due to its high potency and potential for abuse.

Mechanism of Action

MAB-CHMINACA acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors with high affinity and activates them, leading to a cascade of downstream signaling events. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of MAB-CHMINACA, including euphoria, relaxation, and altered perception. The activation of CB2 receptors in peripheral tissues is responsible for the anti-inflammatory and analgesic effects of MAB-CHMINACA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MAB-CHMINACA are complex and varied. In addition to its effects on the endocannabinoid system, MAB-CHMINACA has been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. It has also been shown to affect the expression of various genes and proteins involved in inflammation, oxidative stress, and cell death.

Advantages and Limitations for Lab Experiments

MAB-CHMINACA has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. MAB-CHMINACA is also stable and can be easily synthesized in large quantities. However, there are also several limitations associated with the use of MAB-CHMINACA in lab experiments. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. MAB-CHMINACA is also a Schedule I controlled substance in many countries, which can make it difficult to obtain and use in research.

Future Directions

There are several future directions for research on MAB-CHMINACA. One area of interest is the development of more selective and potent agonists of the CB1 and CB2 receptors. This could lead to the development of new drugs for the treatment of pain, inflammation, and other conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. This could help to identify potential risks associated with the use of these compounds. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of MAB-CHMINACA, including its metabolism, distribution, and elimination from the body.

Synthesis Methods

MAB-CHMINACA can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most common method involves the reaction of 1-(aminocarbonyl)-1H-indazole-3-carboxylic acid with 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with 2-methylphenylacetyl chloride to yield MAB-CHMINACA.

Scientific Research Applications

MAB-CHMINACA has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. MAB-CHMINACA has also been used to investigate the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and reproductive system.

properties

IUPAC Name

2-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-16-6-3-4-7-17(16)14-20(24)21-18-8-5-11-23(15-18)19-9-12-22(2)13-10-19/h3-4,6-7,18-19H,5,8-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCVLNZMBUXOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCCN(C2)C3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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